molecular formula C9H16O4S2 B1581769 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid CAS No. 4265-59-2

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid

Cat. No. B1581769
CAS RN: 4265-59-2
M. Wt: 252.4 g/mol
InChI Key: QMHSRLRLGYJODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid, commonly known as Cysteine-S-conjugate β-lyase 4 (C-S lyase 4), is an enzyme that plays a crucial role in the metabolism of sulfur-containing amino acids, such as cysteine and methionine. C-S lyase 4 is involved in the detoxification of xenobiotics and endogenous compounds, and its dysfunction has been linked to various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Scientific Research Applications

Recovery and Reactive Extraction

One application area is in the recovery of propionic acid from aqueous solutions, which is crucial in the chemical, pharmaceutical, and food industries. The use of specific extractants like Aliquat 336 in various diluents has shown promise in efficiently separating propionic acid from fermentation broths, demonstrating the potential utility of related compounds in improving solvent extraction processes (A. Keshav, S. Chand, & K. Wasewar, 2009).

Corrosion Inhibition

Another application is in corrosion inhibition, where derivatives of carboxylic acids, such as amino acids-based imidazolium zwitterions, have been synthesized and evaluated for their efficiency in protecting mild steel against corrosion. This suggests the potential of similar carboxylic acid derivatives in developing novel, effective corrosion inhibitors (V. Srivastava et al., 2017).

Fermentation and Biotechnological Applications

Further, compounds similar to 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid have been explored in the context of fermentation processes. Research on the fermentative production of propionic acid and its derivatives highlights the growing interest in utilizing renewable feedstocks for the sustainable production of valuable chemicals, showcasing the role such compounds can play in green chemistry (Brandon A. Rodriguez et al., 2014).

properties

IUPAC Name

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S2/c1-9(2,14-5-3-7(10)11)15-6-4-8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHSRLRLGYJODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(SCCC(=O)O)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289921
Record name 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid

CAS RN

4265-59-2
Record name 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid
Reactant of Route 2
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid
Reactant of Route 3
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid
Reactant of Route 4
Reactant of Route 4
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid
Reactant of Route 5
Reactant of Route 5
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid
Reactant of Route 6
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.